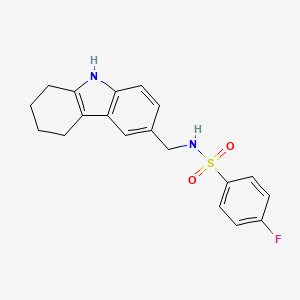
4-fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide” is a complex organic compound. It contains a fluorobenzene moiety, a sulfonamide group, and a tetrahydrocarbazole structure . Tetrahydrocarbazole derivatives are known for their broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Molecular Structure Analysis
The molecular structure of “4-fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide” would be complex due to the presence of multiple functional groups. The tetrahydrocarbazole structure is a tricyclic system with a partially saturated ring .
Chemical Reactions Analysis
The chemical reactions of “4-fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide” would depend on the conditions and reagents used. For instance, tetrahydrocarbazoles can undergo oxidation reactions to form various products .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide” would depend on its specific structure. Tetrahydrocarbazoles generally have a molecular weight of around 171.2383 .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Benzenesulfonamide derivatives have been extensively studied for their potential medicinal applications. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown high-affinity inhibitory activity against kynurenine 3-hydroxylase, suggesting potential for detailed investigation of the kynurenine pathway in neuronal injury contexts (Röver et al., 1997). Furthermore, compounds bearing the benzenesulfonamide moiety have exhibited remarkable antitumor activity, particularly against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006), indicating their potential as leads in cancer therapy development.
Organophotocatalysis
The use of donor-acceptor fluorophores like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) in photocatalytic transformations highlights the role of carbazole and benzenesulfonamide derivatives in organophotocatalysis. These compounds have been found to possess excellent redox windows, good chemical stability, and broad applicability, making them attractive metal-free photocatalysts for various organic reactions (Shang et al., 2019).
Enzyme Inhibition
Several studies have focused on the enzyme inhibitory properties of benzenesulfonamide derivatives. For instance, 4-(2-substituted hydrazinyl)benzenesulfonamides have demonstrated potent inhibition against human carbonic anhydrase I and II isoenzymes, indicating their potential utility in designing inhibitors for managing conditions like glaucoma, epilepsy, and altitude sickness (Gul et al., 2016).
Fluorometric Sensing
Compounds based on benzenesulfonamide have also been employed in fluorometric sensing, particularly for metal ions like Hg2+. A pyrazoline derivative incorporating the benzenesulfonamide moiety has been developed as a selective fluorometric "turn-off" sensor for Hg2+, showcasing the compound's potential in environmental monitoring and safety assessments (Bozkurt & Gul, 2018).
Orientations Futures
Tetrahydrocarbazole derivatives have been the subject of increasing interest due to their broad spectrum of biological activity . Future research could explore the potential applications of “4-fluoro-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzenesulfonamide” in various fields, such as medicine or pharmacology.
Propriétés
IUPAC Name |
4-fluoro-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c20-14-6-8-15(9-7-14)25(23,24)21-12-13-5-10-19-17(11-13)16-3-1-2-4-18(16)22-19/h5-11,21-22H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMLBHYTLCETJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2848950.png)
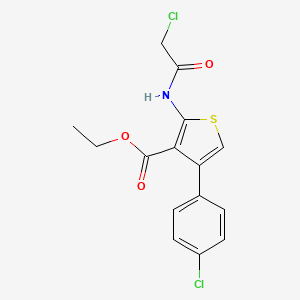
![4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde](/img/structure/B2848952.png)
![N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2848955.png)

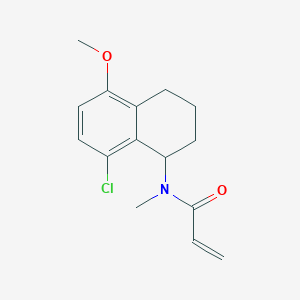
![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2848959.png)
![N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2848961.png)
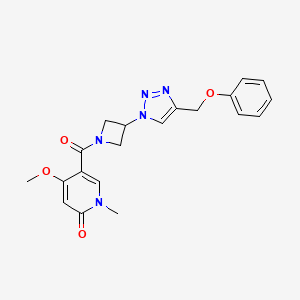
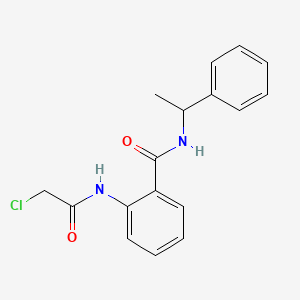
![4-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2848967.png)
![3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2848968.png)
![4-(4-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2848969.png)
![3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)